molecular formula C31H26N2O3 B13740701 Benzamide, N-[4-[(4-butylphenyl)amino]-9,10-dihydro-9,10-dioxo-1-anthracenyl]- CAS No. 43096-12-4

Benzamide, N-[4-[(4-butylphenyl)amino]-9,10-dihydro-9,10-dioxo-1-anthracenyl]-

Cat. No.: B13740701
CAS No.: 43096-12-4
M. Wt: 474.5 g/mol
InChI Key: FBGVWUGZXVWYLN-UHFFFAOYSA-N
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Description

Benzamide, N-[4-[(4-butylphenyl)amino]-9,10-dihydro-9,10-dioxo-1-anthracenyl]- is a complex organic compound that belongs to the class of benzamides This compound is characterized by its unique structure, which includes a benzamide core substituted with a butylphenyl group and an anthracenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-[4-[(4-butylphenyl)amino]-9,10-dihydro-9,10-dioxo-1-anthracenyl]- typically involves the condensation of 4-butylaniline with 9,10-anthraquinone-2-carboxylic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or hydrochloric acid. The resulting intermediate is then subjected to further reactions to form the final benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as recrystallization and chromatography are employed to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-[4-[(4-butylphenyl)amino]-9,10-dihydro-9,10-dioxo-1-anthracenyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the anthraquinone moiety to anthracene.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzamide and anthracenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Anthracene derivatives.

    Substitution: Various substituted benzamides and anthracenes.

Scientific Research Applications

Benzamide, N-[4-[(4-butylphenyl)amino]-9,10-dihydro-9,10-dioxo-1-anthracenyl]- has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and other diseases.

    Industry: Utilized in the development of advanced materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of Benzamide, N-[4-[(4-butylphenyl)amino]-9,10-dihydro-9,10-dioxo-1-anthracenyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    Benzamide: The simplest amide derivative of benzoic acid.

    N-(4-methylphenyl)benzamide: A benzamide derivative with a methylphenyl group.

    N-(4-butylphenyl)benzamide: A benzamide derivative with a butylphenyl group.

Uniqueness

Benzamide, N-[4-[(4-butylphenyl)amino]-9,10-dihydro-9,10-dioxo-1-anthracenyl]- is unique due to its combination of a butylphenyl group and an anthracenyl moiety. This structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

43096-12-4

Molecular Formula

C31H26N2O3

Molecular Weight

474.5 g/mol

IUPAC Name

N-[4-(4-butylanilino)-9,10-dioxoanthracen-1-yl]benzamide

InChI

InChI=1S/C31H26N2O3/c1-2-3-9-20-14-16-22(17-15-20)32-25-18-19-26(33-31(36)21-10-5-4-6-11-21)28-27(25)29(34)23-12-7-8-13-24(23)30(28)35/h4-8,10-19,32H,2-3,9H2,1H3,(H,33,36)

InChI Key

FBGVWUGZXVWYLN-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)NC2=C3C(=C(C=C2)NC(=O)C4=CC=CC=C4)C(=O)C5=CC=CC=C5C3=O

Origin of Product

United States

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